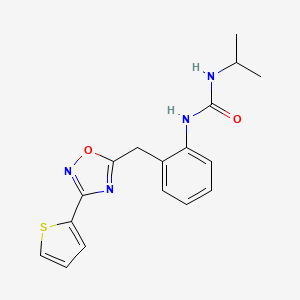

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Description

The compound 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a urea derivative featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group and a benzyl-linked isopropylurea moiety. The urea group serves as a hydrogen-bond donor/acceptor, a critical feature for molecular recognition in enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-propan-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-11(2)18-17(22)19-13-7-4-3-6-12(13)10-15-20-16(21-23-15)14-8-5-9-24-14/h3-9,11H,10H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWCNNVGSVNDFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the urea moiety through the reaction of an isocyanate with an amine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Substitution: The urea moiety can participate in nucleophilic substitution reactions

Biological Activity

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural motif combining a thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is , with a molecular weight of 342.41 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.41 g/mol |

| IUPAC Name | 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea |

| InChI Key | InChI=1S/C17H18N4O2S/c1... |

Anticancer Potential

Recent studies have highlighted the anticancer potential of derivatives related to 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea. For instance, compounds containing the oxadiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound (97) | T-47D (Breast) | 90.47% |

| Compound (97) | SR (Leukemia) | 81.58% |

| Compound (97) | SK-MEL-5 (Melanoma) | 84.32% |

| Compound (97) | MDA-MB-468 (Breast) | 84.83% |

These results indicate that the compound exhibits high potency against multiple cancer types, suggesting its potential as a lead candidate for further development in cancer therapy .

The mechanism by which 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have indicated that this compound can interact with specific targets such as epidermal growth factor receptor (EGFR), Src kinase, and interleukin pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the thiophene and oxadiazole rings can significantly influence the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance binding affinity and improve anticancer efficacy.

Figure 1: Proposed SAR for Oxadiazole Derivatives

SAR Diagram

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .

- In Vivo Studies : Animal models treated with derivatives of this compound showed significant tumor regression compared to control groups, indicating promising therapeutic potential .

Scientific Research Applications

Structure and Composition

1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is characterized by the following structural features:

- Molecular Formula : C15H18N4OS

- Molecular Weight : 306.39 g/mol

- Key Functional Groups : Urea group, thiophene ring, and oxadiazole moiety.

Anticancer Activity

Recent studies have indicated that compounds containing urea and thiophene structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of urea have been synthesized and tested for their ability to inhibit cell growth in lung (A549), colon (HCT-116), and prostate (PC-3) cancer cells. The presence of the thiophene and oxadiazole groups enhances the anticancer activity by inducing apoptosis and disrupting cell cycle progression .

Case Study: Antiproliferative Effects

A series of urea derivatives were evaluated for their anticancer properties. The compound with the most potent activity showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Urease Inhibition

Urease inhibitors are vital in managing conditions such as kidney stones and urinary tract infections. The thiourea moiety has been recognized for its urease inhibitory properties. Compounds similar to 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea have been shown to effectively inhibit urease activity, thus preventing the formation of struvite stones in the urinary tract .

Antimicrobial Activity

Compounds featuring thiophene rings are known for their antimicrobial properties. Research indicates that derivatives of 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea exhibit significant antibacterial effects against various strains of bacteria. This property makes them candidates for developing new antibiotics .

Anti-inflammatory Properties

There is emerging evidence that compounds with urea and thiophene structures possess anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them potential therapeutic agents for inflammatory diseases .

Data Summary Table

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Induces apoptosis; disrupts cell cycle | Significant antiproliferative effects noted |

| Urease Inhibition | Binds active site of urease | Effective in preventing struvite stone formation |

| Antimicrobial | Inhibits bacterial growth | Effective against multiple bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Potential therapeutic agent for inflammatory diseases |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Comparisons

Substituent Effects on Bioactivity Thiophen-2-yl vs. Phenyl: The thiophene group in the target compound introduces sulfur-mediated electronic effects (e.g., π-π stacking with aromatic residues) compared to phenyl-substituted analogs like compound 14 . Urea Linkage: The isopropylurea group in the target compound differs from acetamide (compound 16) or ethanol (compound in ), affecting hydrogen-bonding capacity. Urea derivatives (e.g., compound 130) show stronger interactions with proteases or kinases due to dual H-bond donor/acceptor properties .

Synthesis and Stability

- Compound 14 was synthesized via heating with phenyl isocyanate, yielding 96.26% purity , whereas thiophene-containing analogs (e.g., ) required milder conditions due to thiophene’s reactivity. The target compound’s synthesis would likely follow similar oxadiazole cyclization and urea coupling steps.

Biological Implications Proteasome Inhibition: Compound 14 (phenyl-substituted) demonstrated proteasome inhibition, suggesting the target compound’s thiophene substitution could modulate potency or selectivity . Antiviral Potential: Compound 130 showed binding to SARS-CoV-2 Mpro (−6.58 kcal/mol in docking) , implying the target compound’s thiophene may enhance interactions with viral proteases.

Physicochemical Properties

- The target compound’s calculated molecular weight (~386.4 g/mol) is within the acceptable range for drug-like molecules, similar to analogs in . Thiophene’s lipophilicity may increase LogP compared to phenyl derivatives, influencing bioavailability.

Research Findings and Implications

- Structural Insights : Thiophene substitution in oxadiazole-urea hybrids improves electronic diversity, which is critical for targeting enzymes with hydrophobic active sites (e.g., proteasomes, kinases) .

- Therapeutic Potential: Urea-linked oxadiazoles are underexplored in antiviral research but show promise in computational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.